molecular formula C6H7ClO3S B12438947 (5-Methylfuran-2-YL)methanesulfonyl chloride

(5-Methylfuran-2-YL)methanesulfonyl chloride

Cat. No.: B12438947
M. Wt: 194.64 g/mol
InChI Key: VBKOHUIUVNRZMV-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-YL)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 5-methylfuran substituent. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules.

Properties

Molecular Formula

C6H7ClO3S

Molecular Weight

194.64 g/mol

IUPAC Name

(5-methylfuran-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3

InChI Key

VBKOHUIUVNRZMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methylfuran-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of 5-methylfuran-2-methanesulfonic acid using thionyl chloride or phosgene. These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

(5-Methylfuran-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and chemical modifications.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Sulfonyl chlorides exhibit reactivity influenced by substituents. Key analogs include:

Compound Substituent Reactivity Profile Key Applications
Methanesulfonyl chloride –CH3 Highly reactive; rapid hydrolysis Intermediate in drug synthesis
(2-Cyanophenyl)methanesulfonyl chloride 2-Cyanophenyl Moderate reactivity (electron-withdrawing group enhances electrophilicity) Functionalization of aromatic systems
(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride 5-Chloro-benzoxazole Lower reactivity (bulky substituent hinders nucleophilic attack) Heterocyclic compound synthesis
Target compound 5-Methylfuran-2-YL Expected moderate reactivity (electron-rich furan may reduce electrophilicity) Likely used in furan-containing drug intermediates

Key Findings :

  • Electron-withdrawing groups (e.g., –CN in (2-cyanophenyl) derivatives) increase sulfonyl chloride reactivity by stabilizing the transition state during nucleophilic substitution .
  • Bulky substituents (e.g., benzoxazole in ) reduce reactivity due to steric hindrance.

Biological Activity

(5-Methylfuran-2-YL)methanesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with a methyl group and a methanesulfonyl chloride moiety. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing sulfonamide and methanesulfonyl groups often exhibit a variety of biological activities, including:

  • Antibacterial Properties : Many sulfonamide derivatives are known for their antibacterial effects, which may extend to this compound.
  • Anticancer Activity : Sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes, similar to other sulfonamide derivatives that target carbonic anhydrases and proteases.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 5-methylfuran with methanesulfonyl chloride under controlled conditions. The following table summarizes various synthetic routes explored in the literature:

Synthesis MethodDescription
Direct ChlorinationReaction of 5-methylfuran with chlorosulfonic acid or methanesulfonyl chloride.
Alkylation of SulfonamideUtilizing existing sulfonamide frameworks to introduce the furan moiety.
Microwave-Assisted SynthesisEnhanced reaction rates and yields using microwave irradiation.

Case Studies and Research Findings

  • Antibacterial Activity :
    A study highlighted the effectiveness of sulfonamide compounds against various bacterial strains, suggesting that this compound could exhibit similar properties. The minimum inhibitory concentration (MIC) values were determined for related compounds, indicating potential efficacy against resistant strains of bacteria .
  • Anticancer Potential :
    Research on related sulfonamides demonstrated their ability to induce apoptosis in breast cancer cells through the inhibition of specific anti-apoptotic proteins. The mechanism involved the activation of caspases leading to programmed cell death . This suggests that this compound may also possess anticancer properties worth exploring.
  • Enzyme Inhibition :
    Compounds with methanesulfonyl groups have been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy .

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